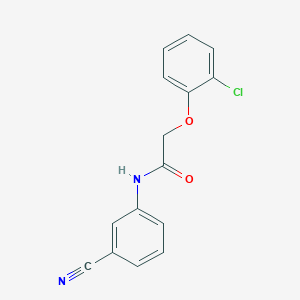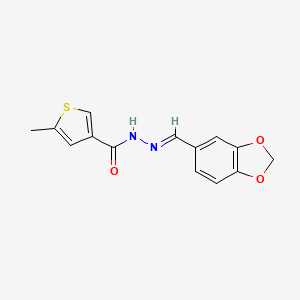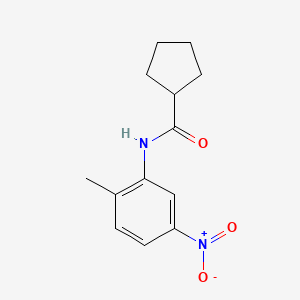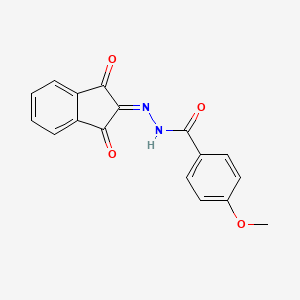
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide, also known as CPAC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPAC is a member of the acetanilide class of compounds and is structurally related to other well-known drugs such as acetaminophen and aspirin. In
作用機序
The exact mechanism of action of 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide is not fully understood, but research has suggested that it may work by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules such as prostaglandins. 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has also been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of COX-2 and HDAC activity, and the modulation of inflammatory signaling pathways. 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has also been shown to have antioxidant activity, which may contribute to its anti-tumor and anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide in lab experiments is its relatively low toxicity compared to other compounds used in cancer research. 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has also been shown to have a high degree of selectivity for cancer cells, meaning that it may be less likely to cause damage to healthy cells. However, one limitation of using 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide in lab experiments is its relatively low solubility, which may make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide. One area of interest is the development of new synthetic methods for 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide that may improve its solubility and bioavailability. Another area of interest is the development of 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide derivatives that may have improved anti-tumor or anti-inflammatory activity. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide and its potential therapeutic applications in cancer and inflammatory diseases.
合成法
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide can be synthesized using a variety of methods, including the reaction of 2-chlorophenol with 3-cyanophenylacetic acid in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using techniques such as recrystallization or chromatography. Other methods for synthesizing 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide include the reaction of 2-chlorophenol with 3-cyanophenylacetonitrile in the presence of a base such as potassium carbonate.
科学的研究の応用
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has anti-tumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition to its anti-tumor activity, 2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-13-6-1-2-7-14(13)20-10-15(19)18-12-5-3-4-11(8-12)9-17/h1-8H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWFITJCNFTUEJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=CC(=C2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(3-cyanophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800149.png)

![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5800160.png)

![3-({[(3-fluorobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5800167.png)
![4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5800176.png)

![4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid](/img/structure/B5800183.png)
![2-(4-chlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5800191.png)
![9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5800202.png)

![N-ethyl-2,5-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5800224.png)
![2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5800226.png)